molecular formula C11H9NO2 B039154 7-Aminonaphthalene-1-carboxylic acid CAS No. 116530-10-0

7-Aminonaphthalene-1-carboxylic acid

Cat. No. B039154
M. Wt: 187.19 g/mol
InChI Key: BFBAHPDPLUEECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminonaphthalene-1-carboxylic acid (7-ANCA) is an organic compound with a molecular formula of C10H7NO2. It is a white crystalline solid that is soluble in water and ethanol. 7-ANCA is an important building block for many organic compounds, and is used in a variety of scientific research applications. It has been used to synthesize new compounds, study biochemical and physiological effects, and investigate new directions for future research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 7-Aminonaphthalene-1-carboxylic acid involves the conversion of naphthalene to 1-naphthoic acid, followed by the conversion of 1-naphthoic acid to 7-Aminonaphthalene-1-carboxylic acid through a series of reactions.

Starting Materials
Naphthalene, Sodium dichromate, Sodium hydroxide, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Sodium acetate, Ammonium hydroxide, Sodium borohydride, Ethanol, Chloroacetic acid, Sodium hydroxide

Reaction
Step 1: Oxidation of naphthalene to 1-naphthoic acid using sodium dichromate and sulfuric acid, Step 2: Neutralization of the reaction mixture with sodium hydroxide, Step 3: Conversion of 1-naphthoic acid to 1-naphthoic acid 2-nitrophenyl ester using sodium nitrite and hydrochloric acid, Step 4: Reduction of 1-naphthoic acid 2-nitrophenyl ester to 1-naphthoic acid 2-aminophenyl ester using sodium borohydride and ethanol, Step 5: Hydrolysis of 1-naphthoic acid 2-aminophenyl ester to 7-Aminonaphthalene-1-carboxylic acid using chloroacetic acid and sodium hydroxide, Step 6: Neutralization of the reaction mixture with ammonium hydroxide

Scientific Research Applications

7-Aminonaphthalene-1-carboxylic acid has been used in a variety of scientific research applications. It has been used to synthesize new compounds, study biochemical and physiological effects, and investigate new directions for future research. For example, 7-Aminonaphthalene-1-carboxylic acid has been used to synthesize novel heterocyclic compounds, such as 1,4-dihydropyridines and 1,4-dihydropyrimidines. It has also been used in the synthesis of peptide-based drugs, such as angiotensin-converting enzyme (ACE) inhibitors. Additionally, 7-Aminonaphthalene-1-carboxylic acid has been used to study the effects of various drugs on the human body, as well as to investigate the biochemical and physiological effects of various compounds.

Mechanism Of Action

The mechanism of action of 7-Aminonaphthalene-1-carboxylic acid is not fully understood. However, it is believed that 7-Aminonaphthalene-1-carboxylic acid acts as a proton donor in the presence of an acid catalyst, which allows it to react with other compounds to form new compounds. Additionally, it is believed that 7-Aminonaphthalene-1-carboxylic acid can act as a nucleophile, which allows it to react with other compounds to form new compounds.

Biochemical And Physiological Effects

7-Aminonaphthalene-1-carboxylic acid has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of various enzymes, such as angiotensin-converting enzyme (ACE) and cyclooxygenase (COX). Additionally, 7-Aminonaphthalene-1-carboxylic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Aminonaphthalene-1-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using 7-Aminonaphthalene-1-carboxylic acid in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 7-Aminonaphthalene-1-carboxylic acid. For example, it could be used to synthesize new compounds with potential therapeutic applications, such as drugs for the treatment of various diseases. Additionally, it could be used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of various drugs. Additionally, 7-Aminonaphthalene-1-carboxylic acid could be used to investigate the effects of various environmental pollutants on the human body. Finally, 7-Aminonaphthalene-1-carboxylic acid could be used to develop new methods for synthesizing organic compounds.

properties

IUPAC Name

7-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBAHPDPLUEECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562924
Record name 7-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminonaphthalene-1-carboxylic acid

CAS RN

116530-10-0
Record name 7-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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